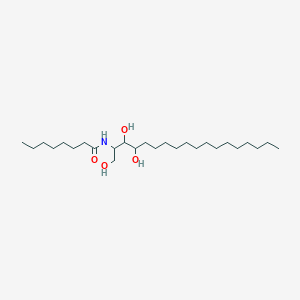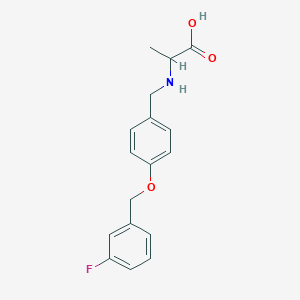![molecular formula C9H16CaNO5+ B12321784 calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder with a molecular formula of C18H32CaN2O10 and a molecular weight of 476.53 g/mol . This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its role as a vitamin and its stability compared to free pantothenic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is synthesized through the reaction of pantothenic acid with calcium hydroxide. The process involves the following steps:
Pantothenic Acid Preparation: Pantothenic acid is synthesized from β-alanine and pantoic acid.
Calcium Salt Formation: Pantothenic acid is then reacted with calcium hydroxide to form calcium D-pantothenate.
Industrial Production Methods
In industrial settings, the production of calcium D-pantothenate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often crystallized and dried to obtain the final white crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release pantothenic acid and calcium ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The amide group in the compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Hydrolysis: Pantothenic acid and calcium ions.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used in the formulation of vitamin supplements and as a therapeutic agent for conditions related to vitamin B5 deficiency.
Industry: Employed in the food and cosmetic industries as a nutrient supplement and stabilizer
Mechanism of Action
The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pantothenic Acid: The free acid form of vitamin B5.
Pantothenol: An alcohol analog of pantothenic acid, often used in cosmetics.
Pantethine: A dimeric form of pantothenic acid with additional biological activity.
Uniqueness
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its stability and solubility compared to free pantothenic acid. It is more stable in formulations and has better bioavailability, making it a preferred choice in supplements and fortified foods .
Properties
Molecular Formula |
C9H16CaNO5+ |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1 |
InChI Key |
SXRRAEDIIGNDNU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




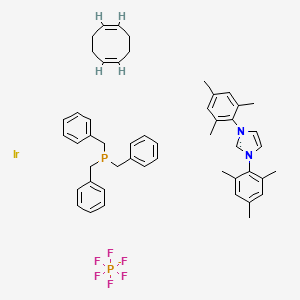
![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)
![(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321728.png)
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
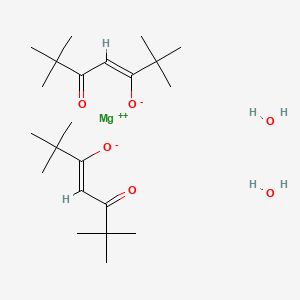
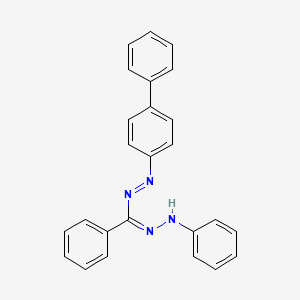
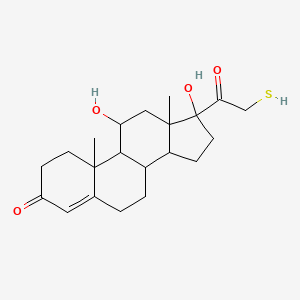

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
